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Compound of Interest

Compound Name: JTT-553

Cat. No.: B1247504

For Researchers, Scientists, and Drug Development Professionals

The inhibition of diacylglycerol acyltransferase 1 (DGAT1), a key enzyme in triglyceride
synthesis, has been a focal point in the development of therapies for metabolic disorders such
as obesity and type 2 diabetes. This guide provides a comparative analysis of JTT-553 and
other prominent DGAT1 inhibitors, namely PF-04620110, AZD7687, and LCQ908 (pradigastat).
The information presented herein, supported by experimental data, is intended to assist
researchers and drug development professionals in understanding the landscape of DGAT1
inhibition.

Introduction to DGAT1 Inhibition

Diacylglycerol acyltransferase 1 (DGAT1) catalyzes the final step in the synthesis of
triglycerides from diacylglycerol and fatty acyl-CoA. Its inhibition is a therapeutic strategy aimed
at reducing the absorption and synthesis of fats. Preclinical studies in DGAT1 knockout mice
have shown resistance to diet-induced obesity and improved insulin sensitivity, fueling interest
in the development of small molecule inhibitors. However, the clinical translation of DGAT1
inhibitors has been challenging, primarily due to gastrointestinal side effects.

Comparative Performance of DGAT1 Inhibitors

The following tables summarize the in vitro potency, selectivity, and key preclinical and clinical
findings for JTT-553 and other selected DGAT1 inhibitors.
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ble 1: In Vi [ hibi

Compound Target IC50 (nM) Source
JTT-553 Human DGAT1 2.38 [1][2]
PF-04620110 Human DGAT1 19 [31[41[5][6][7]
AZD7687 Human DGAT1 80 [8][9]
LCQ908 (pradigastat) Human DGAT1 157 [O1[10][11][12]

ble 2: Selectivi file of DC hibi

Selectivity over

Other Selectivity

Compound . Source
DGAT2 Information
No inhibitory activity
for human DGAT2 and -
JTT-553 Not specified [2]
ACAT1 (IC50 > 10
uM)
Highly selective
PF-04620110 >1000-fold against a panel of lipid  [4][5]
processing enzymes
Shows some inhibition
o _ of ACAT, FAAH,
No activity against o
muscarinic M2
AZD7687 human DGAT?2 [8][9]
receptor, and
detected ]
PDE10AL1 at higher
concentrations
Inhibits BCRP,
Selective over
OATP1B1, OATP1B3,
LCQ908 (pradigastat) DGAT2, ACAT-1, and d OAT3 at [10][11][13]
radigasta an a
pracig ACAT-2 (IC50s > _
micromolar
10,000 nM) .
concentrations

Table 3: Summary of Preclinical and Clinical Findings
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Key Preclinical

Key Clinical

Development

Compound Findings (Animal Findings (Human
. Status
Models) Trials)
Reduced body weight
gain and fat weight in
diet-induced obesity Phase | clinical trials
JTT-553 and KK-Ay mice. for obesity were Discontinued[11]

Improved insulin
sensitivity and glucose
metabolism.

initiated.

PF-04620110

Reduced plasma
triglyceride levels in a
rat lipid challenge
model at doses =0.1

mg/kg.

Advanced to human

clinical studies.

Information not

available

AZD7687

Prolonged inhibition in
mice led to sebaceous

gland atrophy and

Dose-dependent
reduction in
postprandial
triglycerides.
Significant
gastrointestinal side

effects (nausea,

Development
questionable due to

lack of therapeutic

alopecia. - ) window[14]
vomiting, diarrhea)
limiting dose
escalation.[14][15][16]
[17][18]
LCQ908 (pradigastat) Decreased Substantially reduced Investigated for FCS
chylomicron- fasting and and other conditions.

triglyceride synthesis
and blunted
postprandial
hypertriglyceridemia in

animals.[19]

postprandial
triglycerides in
patients with familial
chylomicronemia
syndrome (FCS).
Generally well-

tolerated with mild,
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transient
gastrointestinal
adverse events in this

patient population.[19]

Signaling Pathway and Experimental Workflows

To visually represent the mechanism of action and the evaluation process of these inhibitors,
the following diagrams are provided.

Triglyceride Synthesis

Diacylglycerol
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Click to download full resolution via product page

Caption: DGAT1 catalyzes the final step of triglyceride synthesis.
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Caption: Workflow for DGAT1 inhibitor development.

© 2025 BenchChem. All rights reserved. 5/9 Tech Support


https://www.benchchem.com/product/b1247504?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1247504?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Validation & Comparative

Check Availability & Pricing

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings.
Below are representative protocols for key assays used in the evaluation of DGAT1 inhibitors.

In Vitro DGAT1 Inhibition Assay (Cell-free)

This assay measures the enzymatic activity of DGAT1 in a cell-free system to determine the
inhibitory potential of a compound.

e Enzyme Source: Human intestinal microsomes.
e Substrates:
o Dioleoyl glycerol (dissolved in DMSO and diluted in buffer).
o Radiolabeled fatty acyl-CoA (e.g., [14C]oleoyl-CoA).
» Assay Buffer: Tris-HCI buffer with MgCI2.
» Procedure:
o The test compound (inhibitor) is pre-incubated with the microsomes in the assay buffer.

o The reaction is initiated by adding the substrates (dioleoyl glycerol and radiolabeled fatty
acyl-CoA).

o The reaction mixture is incubated at 37°C for a defined period.
o The reaction is stopped, and the lipids are extracted.

o The radiolabeled triglycerides are separated from other lipids using thin-layer
chromatography (TLC).

o The amount of radioactivity in the triglyceride band is quantified to determine DGAT1
activity.

o IC50 values are calculated by measuring the concentration of the inhibitor that causes a
50% reduction in DGAT1 activity.
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In Vivo Oral Lipid Tolerance Test (OLTT) in Rodents

The OLTT is a common preclinical model to assess the effect of a DGAT1 inhibitor on
postprandial hyperlipidemia.

Animal Model: Male Sprague-Dawley rats or C57BL/6 mice.
o Acclimatization: Animals are acclimatized for at least one week before the experiment.
o Fasting: Animals are fasted overnight (typically 12-16 hours) with free access to water.

e Procedure:

[e]

A baseline blood sample is collected (t=0).
o The test compound (DGAT1 inhibitor) or vehicle is administered orally.

o After a specific pre-treatment period (e.g., 30-60 minutes), a lipid load (e.g., olive oil or
corn oil, typically 10 ml/kg) is administered orally.

o Blood samples are collected at various time points after the lipid load (e.g., 1, 2, 4, and 6
hours).

o Plasma triglyceride levels are measured for each time point.

o The area under the curve (AUC) for plasma triglycerides is calculated to assess the overall
effect of the inhibitor on postprandial lipid excursion.

Conclusion

JTT-553 demonstrated high in vitro potency for DGAT1 inhibition. However, its development
was discontinued at an early clinical stage. Other DGAT1 inhibitors like PF-04620110,
AZD7687, and LCQ908 (pradigastat) have progressed further, with pradigastat showing
promise in the context of familial chylomicronemia syndrome. A significant hurdle for the broad
application of DGAT1 inhibitors remains the management of gastrointestinal side effects. The
data and protocols presented in this guide offer a comparative overview to inform future
research and development in this area. Researchers should consider the therapeutic window
and patient population when designing and evaluating new DGAT1 inhibitors.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Other Key Compounds]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1247504#{tt-553-versus-other-dgatl1-inhibitors]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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